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molecular formula C14H12N2O4 B8748576 N-(2-hydroxy-4-methylphenyl)-4-nitrobenzamide

N-(2-hydroxy-4-methylphenyl)-4-nitrobenzamide

Cat. No. B8748576
M. Wt: 272.26 g/mol
InChI Key: FADNWHWPXKZKFF-UHFFFAOYSA-N
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Patent
US06211242B1

Procedure details

To a suspension of N-[2-(4-nitrophenylcarbonyloxy)-4-methylphenyl]-4-nitrobenzamide (12.5 g) was added 1N sodium hydroxide (20 ml) at ambient temperature. After 3 hours, ethyl acetate (100 ml) and water (200 ml) was added to this solution and resulting solid was filtered and washed with water and diethyl ether to give N-(2-hydroxy-4-methylphenyl)-4-nitrobenzamide (3.9 g) as yellow crystal.
Name
N-[2-(4-nitrophenylcarbonyloxy)-4-methylphenyl]-4-nitrobenzamide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C([O:12][C:13]2[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:14]=2[NH:20][C:21](=[O:31])[C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=2)=O)=CC=1)([O-])=O.[OH-].[Na+].C(OCC)(=O)C>O>[OH:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:14]=1[NH:20][C:21](=[O:31])[C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
N-[2-(4-nitrophenylcarbonyloxy)-4-methylphenyl]-4-nitrobenzamide
Quantity
12.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)OC1=C(C=CC(=C1)C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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